ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
CAS No.:
Cat. No.: VC10493562
Molecular Formula: C20H22ClNO4
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22ClNO4 |
|---|---|
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
| Standard InChI | InChI=1S/C20H22ClNO4/c1-4-25-19(24)17-15(11-5-7-12(21)8-6-11)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3 |
| Standard InChI Key | PEDLPMDMVMZDAK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)N |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 4H-chromene backbone, a bicyclic system comprising a benzene ring fused to a pyran moiety. The chromene core is further functionalized at positions 2, 3, 4, 5, and 7 with the following groups:
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Amino group (-NH2) at position 2, enabling hydrogen bonding and nucleophilic interactions.
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Ethyl ester (-COOEt) at position 3, contributing to lipophilicity and metabolic stability.
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4-Chlorophenyl group at position 4, enhancing hydrophobic interactions and steric bulk.
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Ketone (=O) at position 5, which participates in keto-enol tautomerism.
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Two methyl groups (-CH3) at position 7, increasing steric hindrance and modulating ring conformation .
The molecular formula is C20H22ClNO4, with a molar mass of 375.8 g/mol. The IUPAC name reflects these substituents: ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate.
Stereoelectronic Properties
Density Functional Theory (DFT) studies on analogous chromenes reveal distinct electronic features:
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HOMO-LUMO Gap: Calculations for similar compounds show energy gaps of 3.5–4.2 eV, indicating moderate reactivity .
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Charge Distribution: The 4-chlorophenyl group exhibits electron-withdrawing effects, polarizing the chromene core. The amino and ester groups create localized regions of electron density, facilitating interactions with biological targets .
Synthetic Methodologies
Multicomponent Reaction (MCR) Approaches
The compound is typically synthesized via one-pot, three-component reactions (3-CRs) involving:
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Aldehydes: e.g., 4-chlorobenzaldehyde.
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Active Methylene Compounds: e.g., ethyl cyanoacetate or malononitrile.
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Enolizable Carbonyl Compounds: e.g., dimedone (5,5-dimethylcyclohexane-1,3-dione) .
Table 1: Comparison of Catalytic Systems for Chromene Synthesis
| Catalyst | Conditions | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Nano-kaoline/BF3/Fe3O4 | Solvent-free, 80°C | 92 | 1.5 | |
| NS-doped GOQDs | Ethanol, reflux | 98 | 2 | |
| Piperidine (conventional) | Ethanol, reflux | 85 | 4 |
The reaction proceeds via Knoevenagel condensation (aldehyde + active methylene compound) followed by Michael addition and cyclization to form the chromene ring . Nano-catalysts like Fe3O4-supported systems enhance reaction efficiency by providing high surface area and recyclability .
Green Chemistry Innovations
Recent advancements emphasize sustainability:
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Solvent-free synthesis: Nano-kaoline/BF3/Fe3O4 catalyzes reactions without solvents, reducing waste .
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Biodegradable catalysts: NS-doped graphene oxide quantum dots (GOQDs) achieve 98% yield in ethanol, combining high efficiency with environmental safety .
Analytical Characterization
Table 2: Key Spectroscopic Features
| Technique | Observations | Reference |
|---|---|---|
| FT-IR | ν(NH2) = 3360 cm⁻¹; ν(C=O) = 1680 cm⁻¹ | |
| 1H NMR | δ 1.25 (t, 3H, CH2CH3); δ 4.15 (q, 2H, OCH2) | |
| 13C NMR | δ 165.2 (C=O); δ 114.5 (C-Cl) | |
| MS (ESI+) | m/z 376.1 [M+H]+ |
Computational Insights
DFT Studies
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Molecular Electrostatic Potential (MEP): Reveals nucleophilic regions at the amino group and electrophilic zones near the chlorophenyl ring .
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Natural Bond Orbital (NBO) Analysis: Highlights strong hyperconjugative interactions between the lone pairs of the amino group and the σ* orbitals of adjacent C-N bonds .
ADMET Predictions
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